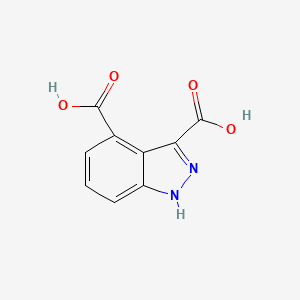

1H-indazole-3,4-dicarboxylic acid

Description

Significance of the Indazole Scaffold in Advanced Chemical Sciences

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is recognized as a "privileged scaffold" in medicinal chemistry. matilda.science This designation is due to its recurring presence in molecules that exhibit a wide array of biological activities. nih.gov The unique structural and electronic properties of the indazole core allow it to interact with various biological targets, making it a cornerstone in the development of therapeutic agents. matilda.science

A multitude of indazole-containing derivatives have been investigated and developed for their pharmacological potential, leading to several FDA-approved drugs. nih.gov These compounds demonstrate a broad spectrum of activities, including anti-tumor, anti-inflammatory, antibacterial, and anti-HIV effects. nih.govnih.gov

Table 1: Examples of Marketed Drugs Featuring the Indazole Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Pazopanib | Tyrosine kinase inhibitor for renal cell carcinoma. nih.gov |

| Axitinib | Kinase inhibitor for renal cell carcinoma. nih.gov |

| Niraparib | PARP inhibitor for the treatment of various cancers. nih.gov |

| Benzydamine | Non-steroidal anti-inflammatory drug (NSAID). nih.gov |

The versatility of the indazole scaffold allows for functionalization at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects and improved pharmacokinetic profiles. nih.govmdpi.com This adaptability has made it a central focus in the search for new and effective treatments for a range of diseases. nih.govrsc.org

The Unique Role of Dicarboxylic Acid Functionalities in Molecular Design Principles

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH). These groups are highly versatile and play a critical role in molecular design for several reasons. Their ability to donate protons and participate in hydrogen bonding makes them key components in establishing specific interactions with biological macromolecules like proteins and enzymes. austinpublishinggroup.com

In the field of materials science, dicarboxylic acids are crucial building blocks, particularly as organic linkers for the synthesis of metal-organic frameworks (MOFs). rsc.org The two carboxylate groups can coordinate with metal ions to form extended, porous, and crystalline structures. researchgate.netacs.org These materials have applications in gas storage, separation, and catalysis. The geometry and rigidity of the dicarboxylic acid linker dictate the topology and properties of the resulting framework. rsc.orgrsc.org

Key Roles of Dicarboxylic Acid Functionalities:

Biological Interactions: The carboxyl groups can form strong hydrogen bonds and ionic interactions with active sites of enzymes and receptors. austinpublishinggroup.com

Coordination Chemistry: They act as bidentate or bridging ligands to connect metal centers, forming coordination polymers and MOFs. researchgate.netacs.org

Solubility and Pharmacokinetics: The polar nature of carboxylic acids can influence the water solubility and absorption of drug candidates.

Synthetic Handles: The carboxylic acid groups can be readily converted into other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a wide range of derivatives. derpharmachemica.comgoogle.com

Historical and Current Perspectives on 1H-Indazole-3,4-dicarboxylic Acid Research

Direct research focused exclusively on this compound is limited in published literature. Its study is best understood within the broader context of functionalized indazole carboxylic acids, which are primarily developed as key intermediates for more complex molecules. google.comjst.go.jp For instance, the closely related 1H-indazole-3-carboxylic acid is a well-established precursor in the synthesis of various pharmaceutical agents. derpharmachemica.comjst.go.jp

The synthesis of indazole carboxylic acid derivatives often involves multi-step processes. Common strategies include the diazotization of anthranilic acid derivatives followed by cyclization. google.com For a dicarboxylic acid derivative like the 3,4-substituted target, synthesis would likely require a starting material already possessing the necessary carboxyl groups or precursors that can be converted to them.

Current research on related molecules, such as this compound 4-methyl ester, indicates its utility as a building block in medicinal chemistry and organic synthesis for creating novel pharmaceuticals. chemimpex.com This suggests that the primary role of this compound is as a specialized linker or scaffold, valued for the specific spatial arrangement of its functional groups. Characterization of such molecules typically involves a suite of spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and mass spectrometry, to confirm their structure. nih.govnih.gov

Research Gaps and Future Trajectories for this compound

The limited specific research on this compound highlights significant research gaps and points toward clear future trajectories. The primary gap is the lack of fundamental data on the compound itself, including optimized synthesis and full characterization.

Future research directions are likely to focus on several key areas:

Optimized Synthesis and Characterization: A crucial first step is the development of an efficient and scalable synthetic route to produce high-purity this compound. This would be followed by comprehensive characterization, including single-crystal X-ray diffraction to understand its solid-state structure and intermolecular interactions.

Materials Science Applications: The presence of two carboxylic acid groups in a rigid bicyclic scaffold makes this molecule an excellent candidate as an organic linker for the construction of novel Metal-Organic Frameworks (MOFs). researchgate.netacs.org Future work could explore its use with various metal ions to create frameworks with unique topologies and properties for applications in gas separation, storage, or catalysis. rsc.org

Medicinal Chemistry Exploration: While the indazole scaffold is well-established, the specific influence of a 4-carboxylic acid group in addition to the 3-carboxylic acid is unexplored. Future research could involve synthesizing a library of derivatives (e.g., amides, esters) from the dicarboxylic acid core. derpharmachemica.com These new compounds could then be screened for biological activity, such as kinase inhibition or antimicrobial effects, to determine if this substitution pattern offers any advantages over simpler indazole carboxylic acids. nih.govrsc.org

Coordination Polymer Synthesis: The molecule could be used to synthesize coordination polymers with interesting photoluminescent or magnetic properties, an area of growing interest for functional materials. rsc.org

By addressing these gaps, the scientific community can fully elucidate the chemical properties and potential applications of this unique and underexplored molecule.

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-3,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-8(13)4-2-1-3-5-6(4)7(9(14)15)11-10-5/h1-3H,(H,10,11)(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURCZCQCVGCRTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NN=C2C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1h Indazole 3,4 Dicarboxylic Acid and Its Derivatives

Strategic Retrosynthetic Analysis and Precursor Design for Indazole Dicarboxylic Acids

The logical design of a synthetic route for 1H-indazole-3,4-dicarboxylic acid begins with retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. For the this compound core, two primary disconnection approaches are considered, focusing on the formation of the pyrazole (B372694) ring.

The first and most common strategy involves disconnecting the N1-N2 bond and the C3-N2 bond, which points to precursors that can undergo cyclization to form the indazole ring. This typically leads back to an ortho-substituted benzene (B151609) derivative. Specifically, for this compound, a plausible precursor would be a 2-amino-3,4-dicarboxy-substituted aromatic compound that can react with a source of the N2 nitrogen, or a 2-nitro-3,4-dicarboxy-substituted precursor that can undergo reductive cyclization.

A second approach involves disconnecting the C3-C3a bond and the N2-N1 bond, suggesting a [3+2] cycloaddition reaction. This would involve a substituted benzyne (B1209423) and a diazo compound. For the target molecule, a 3,4-dicarboxybenzyne would be required to react with a diazoacetic ester, which after hydrolysis would yield the desired product.

The design of precursors is critical. The carboxylic acid groups, or protected versions such as esters or nitriles, must be incorporated into the starting materials. For instance, 3-nitrophthalic acid or its derivatives are logical starting points for cyclization-based strategies, as the nitro group can be converted to an amino group for subsequent diazotization and cyclization, or used directly in reductive cyclization methods.

Classical and Modern Approaches to Indazole Ring Formation

The construction of the indazole ring is the cornerstone of the synthesis. Both classical and modern methods have been adapted for this purpose, each with its own set of advantages and limitations.

Cyclization Reactions in the Synthesis of 1H-Indazole Dicarboxylic Acids

Cyclization reactions are a primary method for forming the indazole core. A prominent strategy involves the intramolecular cyclization of o-arylhydrazones. rsc.org For the synthesis of this compound, this would necessitate a precursor like 2-formyl-3,4-benzenedicarboxylic acid. This aldehyde can be condensed with hydrazine (B178648) to form the corresponding hydrazone, which then undergoes cyclization, often promoted by an oxidizing agent or through electrochemical means, to yield the indazole ring. rsc.org

Another powerful cyclization method is the reductive cyclization of o-nitroaryl compounds. For example, a 2-nitro-3,4-disubstituted toluene (B28343) derivative (where the substituents are carboxyl precursors) can undergo cyclization. A notable example is the base-catalyzed condensation and cyclization of 3-amino-3-(2-nitrophenyl)propanoic acid derivatives, which forms indazole acetic acids through an N-N bond-forming cascade. whiterose.ac.uk Adapting this to the target molecule would require a 2-nitroaryl precursor with the two carboxylic acid groups already in place at the 3 and 4 positions.

| Method | Typical Precursor | Key Transformation | Reference |

|---|---|---|---|

| Electrochemical Radical Cyclization | Arylhydrazones | Anodic oxidation promoting Csp2–H/N–H cyclization | rsc.org |

| Base-Catalyzed Reductive Cyclization | 3-amino-3-(2-nitroaryl)propanoic acids | Cascade N-N bond formation | whiterose.ac.uk |

| Intramolecular Ullmann-Type Reaction | Substituted o-halobenzaldehyde methyl hydrazone | Copper-mediated intramolecular C-N coupling | thieme-connect.com |

Condensation and Substitution Strategies for Indazole Core Assembly

Condensation reactions provide a direct route to the indazole scaffold. Classically, this involves the reaction of a hydrazine with a 2-halobenzaldehyde or a 2-haloketone. chemicalbook.com To synthesize this compound, one would start with a 2-halo-3,4-benzenedicarboxylic acid derivative. The condensation with hydrazine, typically heated in a suitable solvent, would lead to the indazole product. chemicalbook.com Similarly, 2-fluorobenzonitriles can react with hydrazine hydrate (B1144303) to yield 3-aminoindazoles, which could then be further functionalized. chemicalbook.com

Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have emerged as a modern and efficient method for constructing 2H-indazoles. capes.gov.br While this produces the 2H-isomer, it highlights the power of condensation and substitution strategies in modern synthesis. Adapting such multicomponent strategies for the this compound would be a significant synthetic challenge but offers potential for efficiency.

N-N Bond Forming Reactions for Indazole Scaffold Construction

The direct formation of the N-N bond is a key strategy for building the indazole heterocycle. These reactions can be broadly categorized into reductive and oxidative methods.

Reductive N-N bond formation, such as the Cadogan reaction, involves the deoxygenative cyclization of o-nitrobenzylamines or related structures using trivalent phosphorus reagents. nih.gov This approach is highly effective for a range of substituted indazoles.

More recently, oxidative N-N bond-forming cyclizations have gained prominence. One such method involves the reaction of 2-aminomethyl-phenylamines, which undergo oxidative cyclization to form the indazole N-N bond, providing access to all three tautomeric forms of indazoles. organic-chemistry.orgacs.org The reaction is often mediated by an oxidizing system like hydrogen peroxide with a molybdenum catalyst. organic-chemistry.org This protocol is noted for its broad applicability and orthogonality to reductive methods. acs.org Another approach involves a copper-catalyzed one-pot reaction that achieves consecutive condensation, C-N, and N-N bond formations to yield 2H-indazoles. capes.gov.br

| Reaction Type | Key Reagents/Catalysts | Precursor Type | Reference |

|---|---|---|---|

| Oxidative Cyclization | (NH4)2MoO4, H2O2 | 2-Aminomethyl-phenylamines | organic-chemistry.org |

| Reductive Cyclization (Organophosphorus-mediated) | Phospholene oxide, Organosilanes | o-Nitrobenzaldehydes and amines | nih.gov |

| Copper-Catalyzed Three-Component Reaction | Copper catalyst, Sodium azide | 2-Bromobenzaldehydes, Primary amines | capes.gov.br |

| Base-Mediated Condensation | Base (e.g., NaOH) | 3-Amino-3-(2-nitroaryl)propanoic acids | whiterose.ac.uk |

Functionalization Strategies for Carboxylic Acid Moieties

Once the this compound core is synthesized, the two carboxylic acid groups offer sites for further chemical modification. Selective functionalization of these adjacent groups is a key challenge that allows for the creation of diverse derivatives.

Selective Esterification and Amidation of Dicarboxylic Acid Groups

The conversion of the carboxylic acid groups into esters or amides is a common and important transformation. Selective functionalization can be difficult due to the similar reactivity of the two adjacent carboxylic acids.

Esterification: Standard Fischer-Speier esterification conditions (an alcohol in the presence of a strong acid catalyst) can be used to convert both carboxylic acids to their corresponding esters. nih.gov For instance, reacting this compound with methanol (B129727) and sulfuric acid would yield the dimethyl ester. Selective mono-esterification is more challenging but can sometimes be achieved by using a bulky alcohol or by forming an internal anhydride (B1165640) intermediate which is then opened by an alcohol. A procedure for synthesizing the ethyl ester of 1H-indazole-3-carboxylic acid involves a [3+2] cycloaddition between benzyne and ethyl diazoacetate, which could be adapted. orgsyn.org

Amidation: The carboxylic acid groups can be converted to amides using standard peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBT) are commonly used to activate the carboxylic acid, which then reacts with a primary or secondary amine to form the amide bond. derpharmachemica.com This method has been used to synthesize a variety of 1H-indazole-3-carboxamides. derpharmachemica.comnih.gov To achieve selective amidation, one of the carboxylic acids might be protected as an ester, followed by amidation of the remaining free acid and subsequent deprotection.

A one-pot synthesis has been developed for synthetic cannabinoids starting from indazole-3-carboxylic acid, where N1-alkylation is followed by amide coupling in the same reaction vessel using a coupling agent like TBTU. diva-portal.org This highlights the efficiency that can be achieved in the functionalization of the indazole core.

| Transformation | Reagents | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., MeOH), Acid catalyst (e.g., H2SO4) | Diester | nih.gov |

| Amidation | Amine, Coupling agents (EDC, HOBT, TEA) | Dicarboxamide | derpharmachemica.com |

| Hydrazide Formation | Hydrazine hydrate | Carboxylic acid hydrazide | tandfonline.com |

| One-Pot Alkylation and Amidation | Alkyl halide, Amine, TBTU | N1-alkyl-3-carboxamide | diva-portal.org |

Regioselective Derivatization of the Indazole Ring System

Functionalization of the indazole core allows for the introduction of diverse substituents, profoundly influencing the molecule's biological and physical properties. nih.govrsc.org The presence of the electron-withdrawing carboxylic acid groups at positions 3 and 4 will significantly direct the regioselectivity of subsequent reactions on the carbocyclic ring.

Halogenation of the indazole ring provides a versatile handle for further elaboration, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a powerful tool for synthesizing biaryl and heteroaryl structures. nih.govnih.gov

For the 1H-indazole system, electrophilic halogenation typically occurs at the C3, C5, or C7 positions. Iodination at C3 can be achieved using iodine and potassium hydroxide (B78521) in DMF. mdpi.commdpi.com However, with the C3-position already occupied by a carboxylic acid group in the target molecule, electrophilic substitution will be directed to the benzene ring portion. Research on 4-substituted 1H-indazoles has demonstrated a direct and efficient regioselective bromination at the C7 position using N-bromosuccinimide. nih.govnih.govrsc.org This C7-bromoindazole can then undergo Suzuki-Miyaura coupling with various boronic acids. nih.govnih.govrsc.org The reaction is typically catalyzed by a palladium complex, such as PdCl2(dppf), in the presence of a base like potassium carbonate. nih.govnih.gov

| Reaction | Catalyst / Reagent | Substrate Example | Product Example | Yield | Reference |

| C7-Bromination | N-Bromosuccinimide (NBS) | 4-Sulfonamido-1H-indazole | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Good | nih.gov |

| Suzuki-Miyaura | PdCl2(dppf) / K2CO3 | 7-Bromo-4-sulfonamido-1H-indazole | 7-Aryl-4-sulfonamido-1H-indazole | Moderate to Excellent | nih.gov |

| Suzuki-Miyaura | Pd(PPh3)4 / NaHCO3 | 3-Iodo-1H-indazole | 3-Aryl-1H-indazole | Good | mdpi.com |

| Suzuki-Miyaura | PdCl2(dppf) | 3-Bromo-2-phenyl-2H-indazole | 2,3-Diphenyl-2H-indazole | Moderate (58%) | nih.gov |

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it bypasses the need for pre-functionalization (e.g., halogenation). researchgate.netrsc.org Transition-metal catalysis, particularly with rhodium, palladium, or iridium, has enabled the direct coupling of C-H bonds with various partners. nih.govnih.gov

For indazole synthesis and derivatization, rhodium(III)-catalyzed C-H activation is a prominent strategy. nih.govnih.govacs.org For instance, N-aryl-2H-indazoles can be synthesized via Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes. nih.govnih.gov This methodology highlights the capacity of transition metals to mediate C-H activation ortho to a directing group. nih.gov While direct C-H functionalization on this compound is not extensively documented, existing methods for other indazoles suggest that the C7 position would be a likely site for directed functionalization, given the substitution pattern. nih.gov Palladium-catalyzed double C(sp2)–H bond functionalization has also been described for the synthesis of nitro-indazole derivatives from sulfonyl hydrazides. rsc.org

The reactivity of the indazole ring is complex, resembling both pyridine (B92270) and pyrrole. nih.gov The electron-rich nature of the heterocyclic ring makes it susceptible to electrophilic attack, while the benzene portion's reactivity is modulated by the fused pyrazole ring and any existing substituents. The N1 position is generally the most nucleophilic and is readily alkylated or acylated. nih.gov

For electrophilic substitution on the carbon framework, the C3 position is highly reactive in unsubstituted 1H-indazole. However, with this position blocked in this compound, electrophiles will target the carbocyclic ring. The electron-withdrawing nature of the dicarboxylic acid moiety is expected to deactivate the ring towards electrophilic attack, making reactions like nitration or halogenation require harsher conditions. The most likely positions for substitution would be C7 and C5.

Nucleophilic aromatic substitution (SNAr) on the indazole ring is less common and generally requires the presence of a good leaving group (like a halogen) and strong activation by electron-withdrawing groups.

Catalytic Methodologies in this compound Synthesis

The construction of the indazole core itself can be achieved through various strategies, with transition metal-catalyzed routes offering high efficiency and functional group tolerance. researchgate.netnitk.ac.in

A multitude of transition metals have been employed to catalyze the formation of the indazole ring system. nitk.ac.inorganic-chemistry.org

Palladium: Palladium catalysts are widely used for intramolecular C-N and N-N bond formations to construct the pyrazole ring. For example, Pd-catalyzed amination reactions of aryl halides with hydrazones can lead to indazole derivatives. organic-chemistry.org Syntheses of 3-aminoindazoles from 2-bromobenzonitriles have been achieved through a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by cyclization. organic-chemistry.org

Rhodium: Rhodium catalysis is particularly powerful for syntheses involving C-H activation and annulation cascades. nih.gov Rh(III)/Cu(II) co-catalytic systems have been developed for the reaction between ethyl benzimidates and nitrosobenzenes to afford 1H-indazoles through a sequential C-H activation and intramolecular annulation. nih.gov Another approach involves the Rh(III)-catalyzed [4+1] spiroannulation of N-aryl phthalazine-diones with diazo compounds to build spirocyclic indazole structures. rsc.orgrsc.org

Copper: Copper-catalyzed reactions provide a mild and efficient means for intramolecular N-N bond formation. A general method for synthesizing a wide variety of multi-substituted 2H-indazoles has been developed using copper-catalyzed intramolecular amination. rsc.org

These catalytic methodologies offer powerful and flexible pathways to the core structure of this compound from appropriately substituted precursors, such as ortho-substituted anilines or phenylhydrazones.

| Catalyst System | Reaction Type | Substrate Precursors | Product | Reference |

| Rh(III) / Cu(II) | C-H Activation / Annulation | Benzimidates + Nitrosobenzenes | 1H-Indazoles | nih.gov |

| Rh(III) | C-H Activation / Annulation | Azobenzenes + Aldehydes | N-Aryl-2H-indazoles | nih.gov |

| Copper(I/II) | Intramolecular Amination | 2-Aminoarylketone oximes | 2H-Indazoles | rsc.org |

| Palladium(0) | C-N Coupling / Cyclization | 2-Bromobenzonitriles + Hydrazone | 3-Aminoindazoles | organic-chemistry.org |

Green Chemistry Principles in Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates and other valuable chemical compounds, including this compound. The focus is on developing more environmentally benign processes by minimizing waste, avoiding hazardous substances, and utilizing renewable resources and energy sources.

The use of green solvents, particularly water, or the elimination of solvents altogether, is a cornerstone of green chemistry.

Aqueous Reactions: Several synthetic transformations for indazole derivatives have been successfully performed in aqueous media. The reaction of NH-indazoles with formaldehyde (B43269) can be carried out in aqueous hydrochloric acid. acs.orgnih.gov Additionally, Suzuki coupling reactions for the synthesis of indazole derivatives have been reported to proceed in a mixture of 1,4-dioxane (B91453) and water, reducing the reliance on purely organic solvents. nih.gov The use of water as a solvent is not only environmentally friendly but can also influence reaction pathways and selectivity.

Solvent-Free Reactions: While specific solvent-free methods for this compound are not extensively documented, the concept is being applied to related heterocyclic syntheses. These reactions, often facilitated by microwave or ultrasound irradiation, can lead to shorter reaction times, higher yields, and easier product purification.

Harnessing light or electrical energy to drive chemical reactions offers a sustainable alternative to traditional thermal methods.

Photochemical Synthesis: Photochemical methods provide a mild and efficient route for the synthesis of indazole-related structures. For example, 1,2-dihydro-3H-indazol-3-ones can be prepared photochemically from o-nitrobenzyl alcohols and primary amines in an aqueous solvent at room temperature. ucdavis.edu This method relies on the in-situ generation of a reactive o-nitrosobenzaldehyde intermediate. ucdavis.edu The merging of photoredox catalysis with other catalytic systems, such as copper catalysis, has been used for the generation of alkyl radicals that can then be coupled with nitrogen nucleophiles like indazoles. organic-chemistry.org

Electrochemical Synthesis: Organic electrosynthesis is a powerful tool for green chemistry, as it uses electrons as a "reagent," minimizing the use of chemical oxidants or reductants. An electrochemical approach has been developed for the synthesis of 1H-indazole derivatives through the radical Csp2–H/N–H cyclization of arylhydrazones. bloomtechz.com This method is operationally simple and can be performed with inexpensive electrodes. bloomtechz.com Furthermore, the selective electrochemical synthesis of 1H-indazoles and their N-oxides has been demonstrated, where the choice of cathode material dictates the product outcome. nih.gov This strategy has been applied to the late-stage functionalization of bioactive molecules, underscoring its potential in pharmaceutical research. nih.gov

The development of catalysts from renewable resources or those that avoid the use of toxic and expensive metals is a key area of green synthetic chemistry.

Biomass-Derived Catalysts: A notable example is the use of lemon peel powder as a natural and efficient acid catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate. This approach, combined with ultrasound irradiation, provides good yields in a short reaction time.

Metal-Free Catalysts: Many of the organocatalytic and acid/base-catalyzed approaches discussed in section 2.5.2 fall under the umbrella of metal-free catalysis. Additionally, methods utilizing hypervalent iodine reagents, such as iodobenzene (B50100) in the presence of Oxone, have been developed for the intramolecular C-H amination of hydrazones to form 1H-indazoles under mild and metal-free conditions. sigmaaldrich.com

Yield Optimization and Purity Assessment Methodologies

Optimizing reaction yields and ensuring the purity of the final product are critical aspects of any synthetic process, particularly in the context of producing high-value chemicals like this compound.

Yield Optimization: The optimization of reaction conditions is a multifactorial process. For the synthesis of indazole derivatives, this can involve screening different catalysts, bases or acids, solvents, reaction temperatures, and times. For example, in the synthesis of 1H-indazole-3-carboxylic acid, ethyl ester from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and ethyl diazoacetate, a yield of 82% was achieved after careful optimization of reaction time and temperature. orgsyn.org In another example, the synthesis of 1H-indazole-3-carbonitrile from 3-iodo-1H-indazole achieved a 96% yield through a palladium-catalyzed cyanation with potassium ferrocyanide in a DMAc/water solvent system. orgsyn.org The choice of base and solvent system is often critical, as seen in the alkylation of 1H-indazole where different bases like NaH, nBuLi, and KOH in various solvents were tested to find the optimal conditions. nih.gov

Purity Assessment: A combination of chromatographic and spectroscopic techniques is typically employed to assess the purity of this compound and its derivatives.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of these compounds, with assays often specifying a purity of ≥97.0%. bloomtechz.comsigmaaldrich.com Thin-Layer Chromatography (TLC) is used for monitoring reaction progress and for preliminary purity checks. orgsyn.org Column chromatography, typically using silica (B1680970) gel, is the standard method for purification of the crude product. orgsyn.org The choice of eluent system, such as a mixture of hexanes and ethyl acetate, is crucial for effective separation. orgsyn.org

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation and purity assessment. nih.govbloomtechz.comgoogle.com Quantitative NMR (qNMR) can be used to determine the purity of the final product with a high degree of accuracy. orgsyn.org

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound. bloomtechz.com

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. nih.gov

The combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, ensuring its identity and purity for subsequent applications. Different polymorphic forms of indazole-3-carboxylic acid have been identified using X-Ray Powder Diffraction (XRPD) and Thermal Gravimetric Analysis (TGA), highlighting the importance of solid-state characterization. google.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of indazole derivatives. molloy.edu By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular structure.

Multi-nuclear NMR is instrumental in distinguishing between isomers and confirming the position of substituents on the indazole ring.

¹H NMR: The proton NMR spectrum provides crucial information about the chemical environment of hydrogen atoms. For 1H-indazole carboxylic acid derivatives, characteristic resonances include four signals in the aromatic region (δ = 7.12-7.76 ppm), which typically appear as doublets for H-4 and H-7 and triplets for H-5 and H-6. nih.gov The proton at the C-3 position usually presents as a singlet or a doublet with a small coupling constant (J = 0.6 Hz) between δ = 7.98-8.04 ppm. nih.gov The N-H proton of the indazole ring exhibits a characteristic broad signal, often observed around 13.1 ppm in DMSO-d6. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms, offering a detailed map of the carbon skeleton. In indazole derivatives, the positions of the carbon signals are sensitive to the substitution pattern. For instance, in a series of 1H-indazole carboxylic acids, the chemical shifts of the aromatic carbons provide clear evidence for the substitution pattern. researchgate.net Theoretical calculations, such as those using the GIAO method, can be employed to predict and confirm the observed chemical shifts, aiding in the definitive assignment of isomers. nih.gov

¹⁴N and ¹⁵N NMR: Nitrogen NMR, particularly the more sensitive ¹⁵N isotope, is highly effective for differentiating between N-1 and N-2 substituted indazole isomers. The chemical shifts of the nitrogen atoms are markedly different depending on their position within the pyrazole (B372694) ring. nih.gov This technique, often complemented by theoretical calculations, provides an unambiguous method for isomer assignment. nih.gov

A study on the reaction of NH-indazoles with formaldehyde (B43269) demonstrated the power of multinuclear NMR in characterizing the resulting N-substituted derivatives. nih.govacs.org Both solution and solid-state NMR were used to confirm the formation of N1-CH₂OH derivatives. nih.govacs.org Theoretical calculations at the B3LYP/6-311++G(d,p) level supported the experimental findings, showing that the 1-substituted isomer is thermodynamically more stable than the 2-substituted isomer. nih.gov

Interactive Table: Representative ¹H and ¹³C NMR Data for Indazole Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1-Butyl-1H-indazole-3-carboxamide | DMSO-d₆ | 8.11 (d), 7.69 (d), 7.56 (s), 7.37 (t), 7.28 (s), 7.19 (t), 4.40 (t), 1.79 (q), 1.15-1.17 (m), 0.82 (t) | 141.04, 137.5, 126.84, 122.68, 122.64, 122.41, 110.71, 48.80, 31.88, 19.87, 13.96 | nih.gov |

| Ethyl 3-phenyl-1H-indazole-6-carboxylate | CDCl₃ | 12.16 (br), 8.06-7.98 (m), 7.88-7.86 (m), 7.56-7.52 (m), 7.47-7.43 (m), 4.43 (q), 1.42 (t) | 166.75, 145.71, 141.13, 132.86, 129.02, 128.84, 128.45, 127.59, 123.32, 121.80, 120.88, 112.73, 61.25, 14.33 | rsc.org |

| Methyl 1H-indazole-3-carboxylate | DMSO-d₆ | 13.91 (s), 8.06 (d), 7.65 (d), 7.44 (ddd), 7.30 (dd), 3.92 (s) | Not specified in source | chemicalbook.com |

For complex indazole derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are indispensable for unraveling these intricate structures by revealing correlations between different nuclei. slideshare.nethuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduemerypharma.com In the context of 1H-indazole-3,4-dicarboxylic acid, COSY would show correlations between the adjacent aromatic protons, helping to assign their positions on the benzene (B151609) ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edu This allows for the unambiguous assignment of which protons are attached to which carbon atoms in the indazole skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. slideshare.net NOESY is particularly useful for determining stereochemistry and the spatial arrangement of substituents.

The combined application of these 2D NMR techniques provides a comprehensive and detailed picture of the molecular structure, enabling the complete assignment of all proton and carbon signals, even in highly complex indazole derivatives. youtube.com

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) offers unique insights into the structure, packing, and dynamics of molecules in their crystalline or amorphous solid forms. rsc.org For this compound, ssNMR can be used to:

Characterize Polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

Study Hydrogen Bonding: ssNMR is sensitive to the local environment and can provide detailed information about hydrogen bonding networks, which are expected to be a prominent feature in the crystal structure of this compound.

Investigate Molecular Dynamics: Variable-temperature ssNMR experiments can reveal information about dynamic processes in the solid state, such as molecular rotations or conformational changes. rsc.org

A study on the reaction of NH-indazoles with formaldehyde utilized solid-state NMR to characterize the products, demonstrating its utility in complementing solution-state data. nih.gov

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups in this compound. nih.gov

Carbonyl (C=O) Vibrations: The two carboxylic acid groups will give rise to strong and characteristic C=O stretching absorptions. Typically, for carboxylic acids, these bands appear in the region of 1700-1725 cm⁻¹. uomustansiriyah.edu.iq The exact frequency can be influenced by hydrogen bonding and conjugation. The presence of two carboxylic acid groups may lead to a broad or split carbonyl absorption band. There is a known correlation where the C=O stretching frequency can shift depending on the electronic properties of substituents on the aromatic ring. nih.gov

N-H Vibrations: The N-H group of the indazole ring will exhibit a stretching vibration, typically in the range of 3170-3500 cm⁻¹. libretexts.org In solid samples, extensive hydrogen bonding can cause this peak to be broad. The absence of this N-H stretching band in a derivative would confirm substitution at the nitrogen atom. mdpi.com

O-H Vibrations: The O-H groups of the carboxylic acids produce a very broad absorption band, often spanning from 2500 to 3300 cm⁻¹, which can sometimes obscure other signals in this region. uomustansiriyah.edu.iq

Interactive Table: Characteristic IR Frequencies for Indazole Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Notes | Reference |

| N-H Stretch (Amide/Indazole) | 3170 - 3500 | Can be broad due to hydrogen bonding. One band for secondary amides. | libretexts.org |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad absorption. | uomustansiriyah.edu.iq |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong absorption. Position affected by conjugation and H-bonding. | uomustansiriyah.edu.iqnih.gov |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong absorption. | uomustansiriyah.edu.iq |

| N-H Bend (Amide II) | 1510 - 1700 | Found in 1° and 2° amides. | libretexts.org |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong absorption. | uomustansiriyah.edu.iq |

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR absorptions are associated with large changes in dipole moment, strong Raman signals arise from vibrations that cause a significant change in polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic rings and the C=C bonds within the indazole system. Surface-Enhanced Raman Spectroscopy (SERS) has been used to study the adsorption of 1H-indazole on silver surfaces. nih.gov The SERS data, supported by DFT calculations, indicated that the molecule interacts with the silver via its nitrogen atoms and the π-system of the ring, adopting a tilted orientation on the metal surface. nih.gov This suggests that Raman spectroscopy can be a powerful tool for studying the interactions of this compound with surfaces and other molecules.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous determination of a compound's elemental formula. Techniques such as time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry are capable of measuring mass-to-charge ratios (m/z) to within a few parts per million (ppm).

For this compound (C₉H₆N₂O₄), the theoretical exact mass can be calculated. This experimental value, when determined by HRMS, would serve as a primary confirmation of the compound's identity. In the analysis of related indazole derivatives, such as indazole-3-carboxamide synthetic cannabinoids, liquid chromatography-high resolution mass spectrometry (LC-HRMS) has been pivotal in elucidating their structures. nih.gov Similarly, the metabolic profiling of "indazole-3-carboxamide" compounds has utilized ultra-high-performance liquid chromatography-quadrupole/electrostatic field orbitrap mass spectrometry (UHPLC-QE Orbitrap MS) to identify metabolites based on their accurate molecular mass and subsequent fragmentation spectra. nih.gov For the synthesis of various 1H-indazoles, HRMS data is often acquired using instruments like the Bruker Apex IV FTMS to confirm the successful synthesis of the target compounds. rsc.org

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 191.04512 |

| [M+Na]⁺ | 213.02706 |

| [M-H]⁻ | 189.03056 |

| [M+NH₄]⁺ | 208.07166 |

| [M+K]⁺ | 229.00100 |

This data is predicted for a related compound, 4-formyl-1H-indazole-3-carboxylic acid, and serves as an illustrative example. uni.lu

Fragmentation Pathway Analysis

The study of fragmentation pathways through tandem mass spectrometry (MS/MS) provides a "fingerprint" of a molecule and allows for detailed structural characterization. In the case of this compound, the fragmentation would be influenced by the stable indazole core and the two carboxylic acid groups.

General fragmentation patterns for dicarboxylic acids often involve decarboxylation (loss of CO₂, 44 Da) and the loss of a water molecule (H₂O, 18 Da) from the non-ionized carboxyl group. researchgate.net For short-chain carboxylic acids, prominent fragments arise from the cleavage of bonds adjacent to the carbonyl group, leading to the loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da). libretexts.org

In the context of the indazole structure, studies on related indazole-3-carboxamide derivatives show characteristic fragment ions corresponding to the indazole acylium cation. nih.gov For this compound, one would expect to observe sequential losses of H₂O and CO₂. A plausible fragmentation pathway for the [M-H]⁻ ion could initiate with the loss of a CO₂ molecule, followed by the loss of the second carboxylic acid group or fragmentation of the indazole ring itself under higher collision energies.

Table 2: Plausible Fragment Ions in the Mass Spectrum of this compound

| Fragmentation Process | Lost Neutral Fragment | Resulting Ion m/z (from [M-H]⁻) |

| Decarboxylation | CO₂ | 145.035 |

| Loss of water and decarboxylation | H₂O + CO₂ | 127.024 |

| Loss of both carboxyl groups | 2 x COOH | 99.029 |

This table represents a hypothetical fragmentation pattern based on the general behavior of dicarboxylic acids and indazole derivatives.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

While a specific crystal structure for this compound is not publicly available, data from closely related compounds offer significant insights. For instance, the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid reveals a monoclinic crystal system with space group P2₁/n. researchgate.net In this structure, the molecules form inversion dimers through intermolecular hydrogen bonds between the carboxylic acid groups (O—H···O). researchgate.net This type of hydrogen bonding is a common and stabilizing feature in the crystal packing of carboxylic acids.

Furthermore, a study on (1H-indazol-1-yl)methanol derivatives showed that intermolecular O–H···N2 hydrogen bonds are favored, leading to the formation of dimers. acs.org The nitro-substituted derivatives in this study were observed to be nearly coplanar with the benzene ring. acs.org These findings suggest that this compound would likely exhibit extensive hydrogen bonding in its crystal structure, involving both the carboxylic acid groups and the nitrogen atoms of the indazole ring, leading to a stable, packed arrangement.

Table 3: Crystallographic Data for the Related Compound 1-Methyl-1H-indazole-3-carboxylic acid

| Parameter | Value | Reference |

| Molecular Formula | C₉H₈N₂O₂ | researchgate.net |

| Molecular Weight | 176.17 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 7.5470 (15) | researchgate.net |

| b (Å) | 14.873 (3) | researchgate.net |

| c (Å) | 14.924 (3) | researchgate.net |

| β (°) | 93.10 (3) | researchgate.net |

| Volume (ų) | 1672.7 (6) | researchgate.net |

| Z | 8 | researchgate.net |

Advanced Analytical Methods for Purity and Quantitative Analysis

Ensuring the purity of a chemical compound is critical for its use in further research and applications. High-performance liquid chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds like this compound.

For the related compound, 1H-Indazole-3-carboxylic acid methyl ester, HPLC is a central tool for separating the compound from any impurities, thereby enabling an accurate assessment of its purity. bloomtechz.com Commercial suppliers of Indazole-3-carboxylic acid often provide a purity assay determined by HPLC, with typical purities of ≥97.0%. sigmaaldrich.com A standard HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol), with detection by UV-Vis spectrophotometry at a wavelength where the indazole chromophore absorbs strongly. Quantitative analysis can be performed by creating a calibration curve with standards of known concentration.

Other advanced analytical methods that could be employed for purity and quantitative analysis include:

Quantitative NMR (qNMR): This technique uses an internal standard of known concentration to determine the absolute purity of a sample.

Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared to the theoretical values to assess purity.

Computational and Theoretical Studies on 1h Indazole 3,4 Dicarboxylic Acid

Quantum Chemical Calculations of Electronic Structure

Detailed quantum chemical calculations specifically focused on the electronic structure of 1H-indazole-3,4-dicarboxylic acid are not extensively available in publicly accessible scientific literature. However, the methodologies for such analyses are well-established and are frequently applied to related indazole derivatives. These computational approaches provide profound insights into the molecule's electronic properties and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy

While specific studies on the geometry and energy of this compound using Density Functional Theory (DFT) are not readily found, DFT is a principal method for such investigations in computational chemistry. For indazole derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations are fundamental in understanding the most stable three-dimensional arrangement of the atoms in the molecule. Furthermore, DFT is utilized to calculate the total electronic energy, which is crucial for assessing the molecule's thermodynamic stability.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

A specific HOMO-LUMO analysis for this compound has not been detailed in available research. Generally, Frontier Molecular Orbital Theory is applied to understand the chemical reactivity and electronic transitions of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. For related indazole compounds, these analyses have been used to predict their bioactivity and charge transfer properties.

Electrostatic Potential Surface and Molecular Reactivity Descriptors

There is no specific literature detailing the electrostatic potential surface or molecular reactivity descriptors for this compound. The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution, where regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, and areas of positive potential (blue shades) are prone to nucleophilic attack. Other molecular reactivity descriptors that can be derived from quantum chemical calculations include electronegativity, chemical hardness, and softness, which further quantify the reactivity of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

Specific conformational analyses and molecular dynamics simulations for this compound are not prominently featured in the scientific literature. These computational techniques are essential for understanding the dynamic behavior and conformational flexibility of molecules.

Solvent Effects on Molecular Conformation and Tautomerism

The influence of solvents on the conformation and tautomerism of this compound has not been specifically investigated in available studies. For the parent indazole and its derivatives, the tautomeric equilibrium between the 1H and 2H forms is a known phenomenon that can be influenced by the surrounding solvent environment. Solvents can affect the stability of different conformers and tautomers through various interactions, such as hydrogen bonding and dielectric effects. Computational studies in this area would typically involve implicit or explicit solvent models to simulate how different solvent environments might shift the conformational and tautomeric equilibria of the molecule.

Prediction of Spectroscopic Properties

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, providing insights that aid in their identification and characterization. For this compound, theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra that complement and help interpret experimental data.

Theoretical NMR Chemical Shift Calculations for Isomer Confirmation

Theoretical calculations of NMR chemical shifts are invaluable for the structural elucidation of indazole derivatives, particularly for confirming the correct isomer among various possibilities arising from synthesis. nih.govnih.govdocumentsdelivered.com The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with Density Functional Theory (DFT) functionals like B3LYP and basis sets such as 6-311++G(d,p), is a standard and reliable approach for this purpose. researchgate.netnih.govacs.org This method calculates the absolute magnetic shieldings of nuclei, which can then be converted into chemical shifts (δ) relative to a standard reference like tetramethylsilane (TMS). researchgate.netimist.maresearchgate.net

By calculating the expected ¹H and ¹³C NMR chemical shifts for this compound and its potential isomers (e.g., the 2H-indazole tautomer or other regioisomers), a direct comparison with experimental spectra can be made. nih.gov A strong correlation between the calculated and observed shifts provides high confidence in the structural assignment. researchgate.netrsc.org For instance, the chemical shifts of the protons and carbons on the benzene (B151609) ring are highly sensitive to the position of the NH proton and the carboxylic acid groups, making theoretical calculations a definitive tool for distinguishing between isomers. nih.govnih.gov

Below is a representative table illustrating how theoretical and experimental NMR data would be compared for the confirmation of the this compound structure.

| Atom | Calculated ¹³C Chemical Shift (δ, ppm) | Hypothetical Experimental ¹³C Chemical Shift (δ, ppm) | Calculated ¹H Chemical Shift (δ, ppm) | Hypothetical Experimental ¹H Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| C3 | 142.5 | 142.1 | - | - |

| C4 | 125.0 | 124.8 | - | - |

| C5 | 122.8 | 122.5 | 7.85 | 7.82 |

| C6 | 129.5 | 129.2 | 7.60 | 7.58 |

| C7 | 121.0 | 120.7 | 8.10 | 8.07 |

| C3a | 140.2 | 139.9 | - | - |

| C7a | 123.5 | 123.3 | - | - |

| 3-COOH | 168.0 | 167.7 | 13.5 (broad) | 13.4 (broad) |

| 4-COOH | 170.5 | 170.2 | 13.8 (broad) | 13.7 (broad) |

| N1-H | - | - | 13.1 (broad) | 13.0 (broad) |

Note: The data in this table are hypothetical and for illustrative purposes, based on typical values for similar structures.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, encompassing IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. cardiff.ac.uk Computational methods, particularly DFT, are widely used to calculate harmonic vibrational frequencies, which aids in the assignment of experimental spectral bands to specific molecular motions. nih.govresearchgate.netarxiv.orgiu.edu.sa

For this compound, theoretical calculations can predict the frequencies and intensities of all fundamental vibrational modes. asianresassoc.org These calculations help to assign complex spectral regions where multiple vibrational modes may overlap. Key vibrational modes for this molecule include the O-H stretching of the carboxylic acid groups, C=O stretching, N-H stretching of the indazole ring, C-H stretching of the aromatic ring, and various bending and ring deformation modes. mdpi.com The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of environmental effects. To correct for this, the computed frequencies are typically multiplied by an empirical scaling factor. mdpi.com Comparing the scaled theoretical spectrum with the experimental one allows for a detailed and confident assignment of the IR and Raman bands. nih.gov

The table below presents a selection of predicted vibrational frequencies for key functional groups of this compound.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

|---|---|---|---|

| O-H Stretch (H-bonded dimer) | -COOH | ~2850 (broad) | 2500-3300 |

| N-H Stretch | Indazole Ring | ~3350 | 3200-3400 |

| Aromatic C-H Stretch | Benzene Ring | ~3100 | 3000-3100 |

| C=O Stretch | -COOH | ~1720 | 1680-1710 |

| C=C/C=N Ring Stretch | Indazole Ring | ~1610, 1550 | 1500-1620 |

| O-H Bend | -COOH | ~1420 | 1395-1440 |

| C-O Stretch | -COOH | ~1300 | 1210-1320 |

Note: The data in this table are illustrative, based on established correlations and computational results for similar functional groups.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides profound insights into reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. researchgate.net For the synthesis of this compound, reaction pathway modeling can be used to evaluate the feasibility of proposed synthetic routes, identify key intermediates, and understand the factors controlling selectivity.

A common route to indazoles involves the cyclization of suitably substituted anilines or hydrazones. organic-chemistry.orgresearchgate.net Using DFT calculations, the geometry of the transition state for the rate-determining step (often the N-N bond formation or cyclization) can be located. researchgate.net The energy barrier, or activation energy, calculated from the energy difference between the reactant and the transition state, determines the theoretical reaction rate.

For example, in a hypothetical synthesis involving the intramolecular cyclization of a diazotized 2-amino-3,4-dicarboxy-toluene derivative, computational modeling could:

Confirm the Mechanism: Determine whether the reaction proceeds through a concerted or stepwise mechanism.

Identify the Transition State: Characterize the geometry and electronic structure of the highest energy point along the reaction coordinate.

Calculate Activation Energy: Quantify the energy barrier that must be overcome for the reaction to proceed, allowing for comparison between different proposed pathways.

Analyze Catalyst Effects: Model how a catalyst, if used, interacts with the substrate to lower the activation energy.

By analyzing the transition state, researchers can understand the electronic and steric factors that govern the reaction, leading to the optimization of reaction conditions for higher yield and purity. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov For this compound and its derivatives, these models can be instrumental in drug discovery and materials science.

A QSAR/QSPR study involves several key steps:

Data Set Generation: A series of indazole derivatives are synthesized, and their biological activity (for QSAR) or a specific property like solubility or pKa (for QSPR) is measured.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the observed activity or property. nih.govacs.org

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

For this compound, QSPR models could predict properties like aqueous solubility, which is heavily influenced by the two carboxylic acid groups. QSAR models could be developed for a series of amide or ester derivatives of this compound to predict their potential as, for example, enzyme inhibitors. nih.gov The descriptors in such a model would capture the steric, electronic, and hydrophobic changes introduced by different substituents.

The following table lists types of molecular descriptors that would be relevant for building a QSAR/QSPR model for derivatives of this compound.

| Descriptor Class | Specific Examples | Relevance to this compound Derivatives |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Describes electrostatic interactions, hydrogen bonding capacity, and reactivity. Crucial for receptor binding. |

| Steric/Topological | Molecular weight, Molar refractivity, Wiener index, Shape indices | Quantifies the size and shape of the molecule, which is important for fitting into a binding site. |

| Hydrophobic | LogP (partition coefficient) | Models the molecule's ability to cross cell membranes and engage in hydrophobic interactions. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Particularly relevant due to the N-H and -COOH groups, which are key interaction sites. |

By generating such models, researchers can computationally screen virtual libraries of compounds to prioritize the synthesis of derivatives with the most promising activity or properties, thereby accelerating the research and development process.

Applications in Catalysis Research

1H-Indazole-3,4-dicarboxylic Acid as a Metal Ligand in Catalysis

The structure of this compound, featuring both a nitrogen-rich heterocyclic ring and two carboxylic acid moieties, suggests its potential to act as a multidentate ligand for various metal centers. The nitrogen atoms of the indazole ring and the oxygen atoms of the carboxylate groups can coordinate with metal ions, forming stable metal complexes. Such complexes are foundational to the design of new catalysts. The electronic properties of the indazole ring can be tuned, which in turn could influence the catalytic activity of the resulting metal complex.

Homogeneous Catalysis with Indazole-Metal Complexes

In the realm of homogeneous catalysis, soluble metal complexes are used to catalyze reactions in a single phase. While related indazole compounds, such as 1H-indazole-3-carboxylic acid methyl ester, have been explored as precursors for metal complexes in reactions like cross-coupling, specific studies detailing the use of this compound in this context are absent. Theoretically, complexes formed from this dicarboxylic acid could be applied to a range of organic transformations, but experimental data is needed to confirm efficacy and scope.

Heterogeneous Catalysis and Supported Indazole Catalysts

For heterogeneous catalysis, the catalyst exists in a different phase from the reactants. The dicarboxylic acid functionality of this compound makes it a prime candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). These crystalline, porous materials could house catalytically active metal sites, with the indazole linker providing structural integrity and potentially participating in the catalytic cycle. However, no published research currently describes the synthesis or catalytic application of MOFs specifically using this compound as the linker.

Organocatalytic Applications of this compound

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The acidic protons of the carboxylic acid groups and the basic nitrogen atoms of the indazole ring present in this compound could theoretically allow it to function as a bifunctional acid-base catalyst. Such catalysts can be effective in a variety of reactions, including condensations and addition reactions. Despite this potential, there is no specific research demonstrating the use of this compound as an organocatalyst.

Asymmetric Catalysis Employing Chiral Indazole Derivatives

Asymmetric catalysis focuses on the enantioselective synthesis of chiral compounds, a critical process in pharmaceutical development. This typically involves the use of a chiral catalyst. To be used in this field, this compound would first need to be resolved into its enantiomers or chemically modified with a chiral auxiliary. The resulting chiral indazole derivative could then be used as a ligand for a metal catalyst or as an organocatalyst itself to induce asymmetry. While the asymmetric functionalization of related N-H bonds in indoles has been a subject of study, research on chiral derivatives of this compound for asymmetric catalysis has not been reported.

Applications in Medicinal Chemistry Research Principles and Mechanisms

1H-Indazole-3,4-dicarboxylic Acid as a Core Scaffold for Bioactive Molecules

The inherent structural features of this compound make it an exemplary scaffold for the development of new drugs. Its rigid bicyclic system provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets. The presence of two carboxylic acid groups at positions 3 and 4 offers multiple points for chemical modification, allowing for the creation of diverse libraries of compounds with varied physicochemical properties and biological activities.

Rational Design of Indazole-Based Drug Candidates

Rational drug design is a strategic approach that leverages the understanding of a biological target's structure and mechanism to design molecules that can modulate its function. The indazole scaffold, and specifically the this compound framework, serves as an excellent starting point for this process. The dicarboxylic acid groups can be converted into a wide array of functional groups, such as esters, amides, and other bioisosteres, to optimize binding affinity, selectivity, and pharmacokinetic properties.

For instance, in the development of kinase inhibitors, a prominent area for indazole derivatives, the indazole core can act as a hinge-binding motif, while substituents at various positions can be tailored to interact with specific pockets of the enzyme's active site. While direct examples for this compound are limited in readily available literature, the principles are well-established for related indazole compounds. For example, the conversion of a carboxylic acid to an amide can introduce new hydrogen bond donors and acceptors, significantly altering the interaction profile of the molecule with its target protein.

Scaffold Hopping and Fragment-Based Drug Design Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry aimed at discovering novel intellectual property by replacing a central molecular core with a structurally different but functionally similar one. The this compound scaffold can be considered a bioisosteric replacement for other heterocyclic systems in known active compounds. This approach can lead to compounds with improved properties, such as enhanced selectivity or better metabolic stability.

Fragment-based drug design (FBDD) is another key strategy where small, low-complexity molecules (fragments) that bind weakly to a target are identified and then optimized into more potent leads. The this compound core, or fragments thereof, can be utilized in FBDD campaigns. For example, a fragment containing the indazole core could be identified through screening, and the dicarboxylic acid groups would then provide vectors for fragment growing or linking to build a more potent inhibitor. This method has proven successful in the discovery of inhibitors for various targets, including kinases and protein-protein interactions.

Structure-Activity Relationship (SAR) Studies of Indazole Dicarboxylic Acid Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would systematically explore how modifications at different positions of the indazole ring and the nature of the substituents on the carboxylic acid groups affect their potency and selectivity against a given biological target.

Elucidating Molecular Determinants of Biological Function

By synthesizing and testing a series of related compounds, researchers can identify the key molecular features required for biological activity. For derivatives of this compound, this would involve creating libraries where the carboxylic acid groups are converted to various amides, esters, or other functional groups. The biological data from these libraries would help to map the "pharmacophore," the essential three-dimensional arrangement of functional groups responsible for the observed biological effect. This understanding is crucial for the optimization of lead compounds into clinical candidates.

Positional and Substituent Effects on Biological Profiles

The substitution pattern on the indazole ring and the nature of the groups attached to the carboxylic acids play a critical role in defining the biological profile of the resulting molecules. For example, studies on other indazole derivatives have shown that the position of a substituent can dramatically alter the compound's selectivity for different kinases. aablocks.com Similarly, for derivatives of this compound, the specific regio- and stereochemistry of substituents would be expected to have a profound impact on their interaction with biological targets.

Table 1: Hypothetical SAR Data for 1H-Indazole-3,4-dicarboxamide Derivatives as Kinase Inhibitors

| Compound ID | R1 (at C3-Carboxyl) | R2 (at C4-Carboxyl) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) |

| IDA-001 | -NH2 | -NH2 | 500 | >10000 |

| IDA-002 | -NH(CH3) | -NH2 | 250 | 8000 |

| IDA-003 | -NH2 | -NH(CH3) | 600 | >10000 |

| IDA-004 | -N(CH3)2 | -NH2 | 150 | 5000 |

| IDA-005 | -NH(Phenyl) | -NH2 | 50 | 1000 |

| IDA-006 | -NH2 | -NH(Phenyl) | 800 | >10000 |

This table is a hypothetical representation to illustrate SAR principles and is not based on actual experimental data for this compound derivatives.

From this hypothetical data, one could infer that substitution on the C3-carboxamide is more critical for activity against Kinase X, and that a phenyl group at this position significantly enhances potency.

Molecular Interaction Studies with Biological Targets

To gain a deeper understanding of the mechanism of action of this compound derivatives, molecular interaction studies are employed. Techniques such as X-ray crystallography and computational modeling, including molecular docking, provide atomic-level insights into how these compounds bind to their biological targets.

Molecular docking simulations can predict the preferred binding mode and estimate the binding affinity of a ligand to a receptor. For derivatives of this compound, docking studies would be instrumental in visualizing how the indazole core and its substituents fit into the active site of an enzyme. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding.

Table 2: Predicted Molecular Interactions of a Hypothetical 1H-Indazole-3,4-dicarboxamide Derivative with a Kinase Active Site

| Ligand Functional Group | Receptor Residue | Interaction Type |

| Indazole N1-H | Hinge backbone C=O | Hydrogen Bond |

| C3-Amide N-H | Hinge backbone N-H | Hydrogen Bond |

| C3-Amide C=O | Catalytic Lysine | Hydrogen Bond |

| C4-Amide substituent | Hydrophobic pocket | Hydrophobic Interaction |

| Indazole benzene (B151609) ring | Gatekeeper residue | Pi-stacking |

This table is a generalized representation of potential interactions and not based on specific experimental data for a this compound derivative.

Such detailed interaction maps are invaluable for guiding the further optimization of lead compounds, enabling chemists to design molecules with improved potency and selectivity by enhancing favorable interactions and minimizing unfavorable ones.

Molecular Docking and Virtual Screening for Target Identification

Molecular docking and virtual screening are powerful computational tools used to predict the binding interactions between a small molecule and a protein target. For the indazole scaffold, these methods are instrumental in identifying potential biological targets and prioritizing compounds for synthesis and biological testing.

Researchers utilize docking simulations to understand how indazole derivatives fit into the binding sites of various enzymes and receptors. For instance, in silico studies of indazole derivatives have been performed to assess their binding energy with the renal cancer receptor DDR1 nih.gov. In one study, docking analysis of novel indazole analogs against the protein data bank (PDB) ID: 2ZCS revealed that specific derivatives had high binding energies, interacting with key amino acid residues such as Tyr248, Lys273, Val268, and Arg171 researchgate.net. Another molecular docking study evaluated designed indazole compounds as potential inhibitors of Enoyl-ACP (CoA) reductase and cyclooxygenase-2 (COX-2) enzymes, showing promising binding affinities compared to standard drugs pnrjournal.com. These computational approaches allow for the rapid screening of large libraries of virtual indazole compounds to identify those with the highest predicted affinity and selectivity for a specific biological target, thereby accelerating the drug discovery process.

Enzyme Inhibition Mechanisms and Receptor Binding Affinities

The indazole core is a versatile template for designing potent and selective enzyme inhibitors and receptor ligands. The specific substitutions on the indazole ring system dictate the binding affinity and mechanism of action.

Derivatives of 1H-indazole-3-carboxamide, for example, have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a target in anticancer drug discovery. The representative compound 30l from this series demonstrated excellent enzyme inhibition with an IC₅₀ value of 9.8 nM and high selectivity for PAK1 nih.gov. Structure-activity relationship (SAR) analysis revealed that a hydrophobic ring and a hydrophilic group were critical for its inhibitory activity and selectivity nih.gov. Other indazole derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR) kinases nih.gov. Furthermore, certain indazole-based compounds are known to act as potent synthetic cannabinoid receptor agonists frontiersin.org. The interaction of these compounds with receptor binding sites often involves hydrophobic interactions with the indazole group and polar interactions with moieties attached at the 3-position frontiersin.org.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. This approach is valuable when the 3D structure of the target protein is unknown.

For indazole-based compounds, pharmacophore models have been successfully developed to guide the design of new inhibitors. For instance, a pharmacophore model for sigma-2 receptor ligands was generated based on a series of potent tetrahydroindazole (B12648868) compounds, summarizing the key features necessary for binding nih.gov. Similarly, a pharmacophore model for COX-2 inhibitors was developed based on a training set of known active compounds, which was then used to evaluate the potential of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives nih.gov. This model identified two aromatic rings and one hydrogen bond acceptor as crucial features nih.gov. Such models serve as 3D queries to screen databases for novel compounds that possess the desired features, leading to the discovery of new chemical scaffolds with potential therapeutic activity.

Design of Prodrugs and Targeted Delivery Systems

The dicarboxylic acid functionality of this compound makes it an ideal candidate for prodrug design. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This strategy is often employed to overcome issues such as poor solubility, low permeability, or rapid metabolism.

The carboxylic acid groups can be masked by converting them into esters or amides. This modification can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes mdpi.com. For example, the ethyl ester prodrug of a carboxylic acid-containing antiviral agent demonstrated significantly improved bioavailability mdpi.com. Once absorbed, these ester or amide linkages can be cleaved by ubiquitous enzymes like esterases or amidases to release the active parent drug with its free carboxylic acids ijpcbs.comnih.gov. This approach allows for targeted delivery, as the prodrug can be designed to be activated by specific enzymes present at the desired site of action, thereby increasing efficacy and reducing systemic side effects. While specific prodrugs of this compound are not extensively documented in the literature, the principles of prodrug design are directly applicable to this scaffold.

Biological Activity Mechanisms (Focus on cellular/molecular pathways)